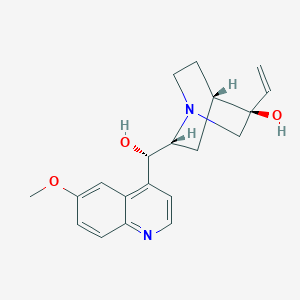
(3R)-Hydroxyquinidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-ヒドロキシキニーネ: はキニーネの立体異性体であり、キナノキ樹皮から得られるアルカロイドです。この化合物は、特に心房細動の治療において、顕著な薬理作用で知られています。キニーネ分子における3位におけるヒドロキシル基の存在は、(3R)-ヒドロキシキニーネを親化合物と区別し、その生物学的活性と特異性を高めています。
準備方法
合成経路と反応条件: (3R)-ヒドロキシキニーネの合成は、通常、キニーネの立体選択的ヒドロキシル化を伴います。 このプロセスは、シトクロムP450酵素、特にCYP3A4によって触媒され、キニーネ分子の3位へのヒドロキシル基の付加を促進します 。反応条件には、エタノールやクロロホルムなどの有機溶媒の使用が含まれることが多く、目的の立体化学を確保するために、制御された温度とpHでプロセスが実行されます。
工業生産方法: 工業的な設定では、(3R)-ヒドロキシキニーネの生産は、キナノキ樹皮からのキニーネの大規模抽出、それに続く化学修飾を伴います。 ヒドロキシル化プロセスは、高収率と高純度のために最適化されており、目的の変換を効率的に達成するために、バイオ触媒または化学触媒が頻繁に使用されます .
化学反応の分析
反応の種類: (3R)-ヒドロキシキニーネは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてケトンを形成し、化合物の薬理作用を変化させる可能性があります。
還元: 化合物は還元されてヒドロキシル基が除去され、キニーネに戻すことができます。
置換: ヒドロキシル基は、ハロゲンやアルキル基などの他の官能基で置換されて、異なる生物学的活性を有する誘導体を作成することができます。
一般的な試薬と条件:
酸化: 酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 無水条件下で水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: 塩基性条件下で塩化チオニルなどのハロゲン化剤またはアルキル化剤。
主な生成物:
酸化: キニーノン形成。
還元: キニーネ形成。
科学研究の応用
(3R)-ヒドロキシキニーネは、科学研究において幅広い用途があります。
化学: 複雑な有機分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: イオンチャネルと細胞シグナル伝達経路への影響について研究されています。
医学: 心房細動やその他の心臓血管疾患の治療における可能性について調査されています。
科学的研究の応用
(3R)-hydroxy Quinidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on ion channels and cellular signaling pathways.
Medicine: Investigated for its potential in treating cardiac arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用機序
(3R)-ヒドロキシキニーネの主要な作用機序は、心筋細胞における高速内向きナトリウム電流 (I Na) の阻害です。この阻害は、活動電位持続時間を延長し、自動性を低下させ、それによって心臓のリズムを安定させます。 さらに、(3R)-ヒドロキシキニーネは、徐内向きカルシウム電流 (I Ca) および遅延カリウム整流器電流 (I Kr および I Ks) をブロックし、その抗不整脈効果にさらに貢献します .
類似化合物との比較
類似化合物:
キニーネ: 主に抗不整脈薬として使用される親化合物。
キニーネ: キニーネの異性体で、抗マラリア作用で知られています。
シンコニジン: 同様の薬理作用を持つ別のキナノキアルカロイド。
シンコニン: 生物学的活性があまり顕著ではない関連化合物。
独自性: (3R)-ヒドロキシキニーネは、3位にヒドロキシル基が存在することでユニークであり、抗不整脈薬としての特異性と効力を高めています。 この修飾により、イオンチャネルとのより標的化された相互作用が可能になり、親化合物と比較して副作用の可能性が低下します .
生物活性
(3R)-Hydroxyquinidine is a significant metabolite of quinidine, a well-known antiarrhythmic agent derived from the Cinchona alkaloids. This compound exhibits notable biological activities, particularly in the context of cardiovascular pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
Overview of this compound
This compound is characterized by the presence of a hydroxyl group at the 3-position of the quinidine structure. This modification is crucial for its pharmacological properties, influencing both its therapeutic efficacy and safety profile.
The primary mechanism of action for this compound involves modulation of cardiac ion channels. It has been shown to:
- Inhibit Fast Sodium Currents (I_Na) : This action prolongs the action potential duration, which is critical in stabilizing cardiac rhythm.
- Block Slow Inward Calcium Currents (I_Ca) : This contributes to reduced automaticity and helps in managing arrhythmias.
- Inhibit Delayed Rectifier Potassium Currents (I_Kr and I_Ks) : This further aids in prolonging the refractory period in cardiac tissues, enhancing its antiarrhythmic effects.
Pharmacokinetics
Pharmacokinetic studies reveal that this compound has distinct absorption, distribution, metabolism, and excretion characteristics compared to its parent compound, quinidine. Key findings include:
- Total and Unbound Concentrations : In a study involving patients on quinidine therapy, the average peak concentration of this compound was reported at 0.57 ± 0.33 µg/ml, which was significant compared to quinidine levels .
- Clearance Rates : The unbound clearance of quinidine significantly influenced the concentration ratios between quinidine and its metabolite, with higher clearance correlating with elevated levels of this compound .
Case Studies
- Cardiotoxicity Association : A study highlighted the association between (3S)-hydroxyquinidine and cardiotoxicity. While this primarily focused on the S-enantiomer, it underscores the importance of stereochemistry in biological activity and safety profiles .
- Therapeutic Monitoring : In patients undergoing treatment with quinidine, monitoring unbound concentrations of both quinidine and this compound proved crucial for assessing therapeutic efficacy and avoiding toxicity. The study emphasized that evaluating these concentrations can guide dosage adjustments effectively .
Comparative Data Table
| Property | This compound | Quinidine |
|---|---|---|
| Peak Concentration (µg/ml) | 0.57 ± 0.33 | 2.7 ± 1.2 |
| Trough Concentration (µg/ml) | 0.44 ± 0.25 | 2.0 ± 0.91 |
| Mechanism | Na⁺/Ca²⁺/K⁺ Channel Inhibition | Na⁺ Channel Blockade |
| Clinical Use | Antiarrhythmic | Antiarrhythmic |
特性
IUPAC Name |
(3R,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-XVVDYKMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What analytical methods are used to measure (3R)-Hydroxyquinidine concentrations in biological samples?
A1: The research paper describes a reverse-phase high-performance liquid chromatography (HPLC) method for quantifying this compound in plasma. [] This technique involves:
Q2: What are the key pharmacokinetic differences observed between (3R)-Hydroxydihydroquinidine and 3S-hydroxyquinidine in dogs?
A2: The study found significant differences in the pharmacokinetic profiles of the two hydroxylated quinidine analogs after both intravenous and oral administration to dogs. [] Specifically, (3R)-Hydroxydihydroquinidine exhibited a significantly longer terminal half-life, a lower terminal rate constant, and a lower total clearance compared to 3S-hydroxyquinidine. [] These findings suggest that the two compounds, despite their structural similarities, are handled differently by the dog's body in terms of absorption, distribution, metabolism, and excretion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













